Andropanosido

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicina Tradicional

Andrographis paniculata, que contiene Andropanosido, se ha utilizado en los sistemas tradicionales de medicina india, tailandesa y china desde la antigüedad para curar la fiebre, el resfriado común, la inflamación, las infecciones del tracto respiratorio superior, la faringitis, la laringitis, la amigdalitis, la neumonía, la tuberculosis, la insuficiencia hepática y la pielonefritis .

Terapia contra el Cáncer

Andrographolide, un principio amargo activo de esta hierba, ha demostrado recientemente un potencial anticancerígeno contra células de leucemia, cáncer de mama, cáncer de pulmón y melanoma . También tiene propiedades inmunomoduladoras contra las células cancerosas .

Nanotecnología para la Administración de Fármacos

Para superar la baja solubilidad acuosa y la alta hidrofobicidad de la andrographolide, se convierte en varios tipos de sistemas de administración de nano como nanopartículas de lípidos sólidos, nanopartículas de PLGA, liposomas, micelas, etc . Estas nanoformulaciones mejoran las propiedades fisicoquímicas y la farmacocinética de los fármacos herbales .

Tratamiento de Infecciones del Tracto Respiratorio Superior (URTIs)

Andrographolide se recomienda para el tratamiento de URTIs no complicadas . La dosis recomendada de andrographolide en el tratamiento de URTI no complicadas es de 30 mg/día para niños y 60 mg/día para adultos .

Tratamiento de la Faringoamigdalitis

La dosis para pacientes adultos con faringoamigdalitis podría aumentarse a 180 mg/día, pero no debe exceder los 360 mg/día .

Co-tratamiento de COVID-19

El co-tratamiento con A. paniculata en conjunto con la atención de apoyo estándar para la influenza redujo la gravedad de los síntomas, acortó la duración del tratamiento y disminuyó el riesgo de desarrollar complicaciones posinfluenza . La dosis inicial recomendada para su uso en pacientes con COVID-19 leve es de 180 mg/día de andrographolide<a aria-label="2: paniculata in concert with the standard supportive care for influenza reduced the severity of symptoms, shortened treatment duration, and decreased the risk of developing post-influenza complications2" data-citationid="ccb3eb1e-cba

Mecanismo De Acción

Target of Action

Andropanoside is a natural product that has been found to possess a protective activity against various liver disorders

Mode of Action

It is known that andropanoside is a natural product with protective activity against various liver disorders . This suggests that it may interact with biological targets in the liver to exert its protective effects. The exact nature of these interactions and the resulting changes at the molecular and cellular level are subjects of ongoing research.

Biochemical Pathways

Given its protective activity against liver disorders , it can be hypothesized that Andropanoside may influence pathways related to liver function and health.

Result of Action

It is known that andropanoside has a protective activity against various liver disorders This suggests that it may have beneficial effects at the molecular and cellular level in the context of liver health

Análisis Bioquímico

Biochemical Properties

Andropanoside interacts with various biomolecules in biochemical reactions. It has been found to be involved in the AKT Serine/Threonine Kinase 1 (AKT1) pathway, which plays a crucial role in cellular processes such as cell proliferation and apoptosis .

Cellular Effects

Andropanoside has shown potential effects on various types of cells. For instance, it has been observed to have anti-proliferative and pro-apoptotic effects in certain cell lines . It also has the potential to inhibit the proliferation and AKT1 expression of MG63 cells, a type of osteosarcoma cell .

Molecular Mechanism

The molecular mechanism of Andropanoside involves its interaction with AKT1. It has been suggested that Andropanoside and another compound, neoandrographolide, could inhibit the proliferation and AKT1 expression of MG63 cells . This suggests that Andropanoside may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Métodos De Preparación

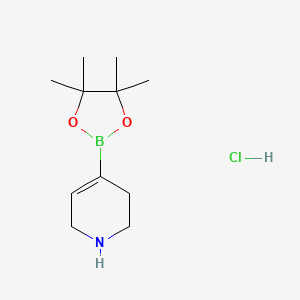

Synthetic Routes and Reaction Conditions: Andropanoside is primarily obtained through extraction and purification from Andrographis paniculata. The plant material is typically dried, powdered, and subjected to solvent extraction using ethanol or methanol . The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate andropanoside .

Industrial Production Methods: Industrial production of andropanoside involves large-scale cultivation of Andrographis paniculata followed by extraction and purification processes similar to those used in laboratory settings. Optimization of growth conditions and extraction parameters is crucial to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Andropanoside undergoes various chemical reactions, including:

Oxidation: Andropanoside can be oxidized to form different derivatives, which may exhibit altered biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium perm

Propiedades

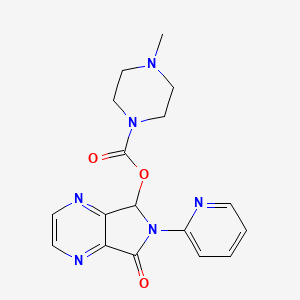

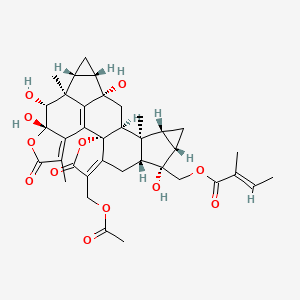

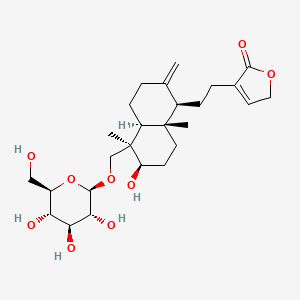

IUPAC Name |

4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O9/c1-14-4-7-18-25(2,16(14)6-5-15-9-11-33-23(15)32)10-8-19(28)26(18,3)13-34-24-22(31)21(30)20(29)17(12-27)35-24/h9,16-22,24,27-31H,1,4-8,10-13H2,2-3H3/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEPUSVTMHGIPC-MVGASCEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CCC3=CCOC3=O)(C)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82209-72-1 | |

| Record name | 14-Deoxyandrographoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NINANDROGRAPHOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z87B39FVT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Andropanoside and where is it found?

A1: Andropanoside is a diterpene glycoside found in the Andrographis paniculata plant. [, ] This plant is known for its medicinal properties and has been traditionally used in various treatments. []

Q2: How does Andropanoside interact with Topoisomerase II alpha?

A2: While the provided research doesn't directly demonstrate Andropanoside's interaction mechanism with Topoisomerase II alpha, it suggests that Andropanoside could be a potential inhibitor of this enzyme. [, ] 3D-QSAR modeling, based on bioassay data of various phytochemicals against Topoisomerase II alpha, predicted that Andropanoside might have a higher inhibitory activity compared to the standard drug, Etoposide. [, ] Further research, including molecular docking and in vitro studies, is needed to confirm this interaction and understand its specifics.

Q3: What is the chemical structure of Andropanoside?

A4: Unfortunately, the provided research papers don't specify the exact molecular formula and weight of Andropanoside. For a detailed structural elucidation, you can refer to the paper "On the Diterpenoids of Andrographis paniculata: X-Ray Crystallographic Analysis of Andrographolide and Structure Determination of New Minor Diterpenoids." [] This paper details the isolation and structural determination of Andropanoside alongside other diterpenoids from Andrographis paniculata.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.